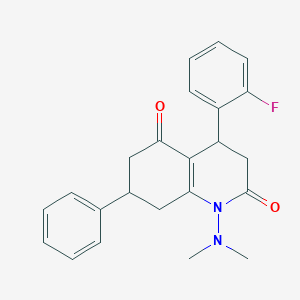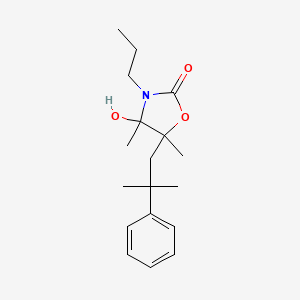![molecular formula C23H19N3O2 B4314266 3-(ethylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4314266.png)
3-(ethylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one
Overview
Description
3-(ethylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one is a complex organic compound that belongs to the class of anthraquinone derivatives This compound is characterized by its unique structure, which includes an ethylamino group, a toluidino group, and an isoxazole ring fused to an anthraquinone core
Preparation Methods
The synthesis of 3-(ethylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the Friedel-Crafts acylation of benzene derivatives with phthalic anhydride, followed by cyclization.
Introduction of the Isoxazole Ring: The isoxazole ring can be introduced via a cycloaddition reaction involving nitrile oxides and alkenes.
Substitution Reactions: The ethylamino and toluidino groups are introduced through nucleophilic substitution reactions, where appropriate amines react with the anthraquinone derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
3-(ethylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding hydroquinone form.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(ethylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(ethylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, inhibiting the replication and transcription processes, which is a common mechanism for its anticancer activity. Additionally, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
3-(ethylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one can be compared with other anthraquinone derivatives, such as:
Doxorubicin: A well-known anticancer drug that also intercalates into DNA.
Mitoxantrone: Another anthraquinone derivative with anticancer properties.
Alizarin: A dye that shares the anthraquinone core but lacks the isoxazole ring and amino groups.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
12-(ethylamino)-10-(3-methylanilino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-3-24-18-12-17(25-14-8-6-7-13(2)11-14)19-20-21(18)26-28-23(20)16-10-5-4-9-15(16)22(19)27/h4-12,24-25H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLQWTCUYKFPFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C2C3=C(C4=CC=CC=C4C2=O)ON=C13)NC5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Tert-butylphenyl)-4-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one](/img/structure/B4314184.png)
![4-[4-(methylsulfanyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4314193.png)

![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide](/img/structure/B4314205.png)

![ETHYL 4-[3-(CYCLOPENTYLOXY)PHENYL]-6-METHYL-2-OXO-3-(2-PHENYLACETYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4314249.png)
![5-anilino-3-(butylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4314250.png)
![3-(butylamino)-5-(4-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4314258.png)
![3-(butylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4314265.png)
![N-{3-[4-HYDROXY-3,5-BIS(2-METHYL-2-PROPANYL)PHENYL]-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL}-N-PHENYLACETAMIDE](/img/structure/B4314267.png)
![2-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-3-(METHYLAMINO)NAPHTHOQUINONE](/img/structure/B4314268.png)
![(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-[(4-BUTOXYPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE](/img/structure/B4314275.png)
![(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(FURAN-2-YL)-2-{[4-(2-METHYLPROPOXY)PHENYL]FORMAMIDO}PROP-2-ENAMIDE](/img/structure/B4314282.png)
![(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-METHOXYPHENYL)-2-{[4-(2-METHYLPROPOXY)PHENYL]FORMAMIDO}PROP-2-ENAMIDE](/img/structure/B4314283.png)
